molecular formula C21H18N6 B13110722 N,N,N',N'-Tetra(pyridin-4-yl)methanediamine

N,N,N',N'-Tetra(pyridin-4-yl)methanediamine

Cat. No.: B13110722
M. Wt: 354.4 g/mol
InChI Key: RRWSGOMJPMNLEP-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine: is an organic compound with the molecular formula C21H18N6. It consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine typically involves the reaction of 4,4’-dipyridyl-amine with formaldehyde under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires a catalyst to facilitate the formation of the methylene bridge .

Industrial Production Methods: While specific industrial production methods for N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the specific coordination environment. The molecular targets and pathways involved are primarily related to the interaction between the pyridine rings and the metal ions .

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine is unique due to its methylene bridge, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can lead to the development of materials with tailored properties for specific applications .

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

N,N,N',N'-tetrapyridin-4-ylmethanediamine

InChI

InChI=1S/C21H18N6/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21/h1-16H,17H2

InChI Key

RRWSGOMJPMNLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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